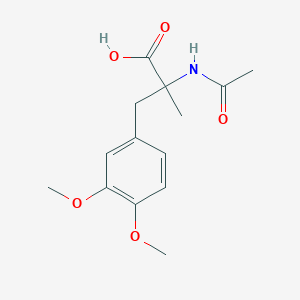

2-Acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid

Description

Propriétés

IUPAC Name |

2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-9(16)15-14(2,13(17)18)8-10-5-6-11(19-3)12(7-10)20-4/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQGMKBBYLJABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It’s known that this compound is a derivative of phenylalanine, an essential amino acid involved in protein synthesis. Therefore, it may interact with biological targets that recognize or metabolize phenylalanine.

Mode of Action

It has been used in asymmetric hydrogenation reactions, where it showed high enantioselectivity. This suggests that the compound could potentially interact with its targets in a stereospecific manner.

Analyse Biochimique

Activité Biologique

2-Acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, also known as a derivative of phenylalanine, has garnered attention in the scientific community due to its potential biological activities. This compound, with the molecular formula and a molecular weight of 281.3 g/mol, is primarily studied for its biochemical interactions and effects on cellular functions.

The biological activity of this compound is thought to stem from its ability to interact with various biomolecules. The following mechanisms have been proposed:

- Enzyme Inhibition/Activation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Cell Signaling Pathways : It could influence cell signaling pathways, thereby affecting gene expression and cellular metabolism.

- Binding Interactions : Potential binding interactions with proteins or nucleic acids can lead to alterations in cellular function.

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Activity Type | LC50 (μM) | Cytotoxicity (Human Cells) | Notes |

|---|---|---|---|---|

| 3,4-Methylenedioxy cinnamic acid | Larvicidal | 28.9 | None up to 5200 μM | Effective against Aedes aegypti |

| This compound | Potential Enzyme Modulator | N/A | N/A | Further studies required |

Case Studies

- Insecticidal Activity : A study investigating the larvicidal properties of similar compounds found that certain derivatives exhibited significant activity against Aedes aegypti larvae. These findings suggest that structural components similar to those in this compound may contribute to larvicidal efficacy.

- Cellular Effects : Research into related phenolic compounds indicates that they can modulate cellular responses without significant cytotoxic effects on human peripheral blood mononuclear cells. This points to a potential therapeutic application where selective targeting can be achieved.

Research Findings

The following findings summarize the current understanding of the biological activity associated with this compound:

- Cellular Metabolism : Early biochemical analyses suggest that the compound could impact metabolic pathways through enzyme modulation.

- Potential Therapeutic Uses : Given its structural properties, there is potential for this compound in therapeutic applications targeting metabolic disorders or as an insecticide.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid has been investigated for its potential therapeutic effects. Its structural similarity to amino acids allows it to interact with biological systems effectively. Research indicates that it may play a role in modulating metabolic pathways related to neuroprotection and anti-inflammatory responses.

Case Study: Neuroprotective Effects

A study examined the neuroprotective effects of compounds similar to 2-acetamido derivatives on neuronal cells under stress conditions. The findings suggested that these compounds could enhance cell survival by regulating energy metabolism and promoting glucose uptake in neurons during ischemic conditions .

Biochemical Probes

The compound serves as a biochemical probe in studies aimed at understanding the mechanisms of action in various biological processes. Its ability to mimic natural substrates makes it valuable for exploring enzyme activities and metabolic pathways.

Case Study: Enzyme Activity Modulation

Research has shown that derivatives of this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting potential applications in developing anti-inflammatory drugs .

Data Table: Summary of Research Findings

Méthodes De Préparation

Solvent and Catalyst Systems

Reaction efficiency heavily depends on solvent polarity and catalyst selection. For EDC-mediated coupling, DCM achieves a balance between solubility and low nucleophilicity, minimizing side reactions. In contrast, the patent method for related compounds employs tetrabutylammonium bromide as a phase-transfer catalyst in aqueous-organic biphasic systems, enhancing sulfide incorporation.

Temperature and Time

Exothermic reactions, such as acetylation, require precise temperature control. The patent method reports optimal yields at 75–85°C for 3–8 hours, whereas EDC coupling proceeds at ambient temperatures to prevent racemization. Prolonged heating (>12 hours) risks decomposition of the dimethoxyphenyl group.

Stereochemical Considerations

The target compound exists as a racemic mixture unless synthesized enantioselectively. The (2S)-enantiomer (CAS 16825-27-7) is obtained via chiral resolution or asymmetric catalysis . For instance, chiral auxiliaries like Oppolzer’s sultam can induce stereoselectivity during the alkylation step. Enzymatic methods using lipases or esterases have also been explored for kinetic resolution but remain less efficient for large-scale production.

Analytical Validation

Post-synthesis characterization employs:

-

Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and purity. The acetamido proton resonates at δ 2.0–2.2 ppm, while the dimethoxyphenyl group shows distinct aromatic signals at δ 6.7–7.1 ppm.

-

High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion peak at m/z 281.3 ([M+H]⁺).

-

High-Performance Liquid Chromatography (HPLC) : Quantifies enantiomeric excess (>95% for the (2S)-form).

Comparative Analysis of Methodologies

Industrial Scalability and Environmental Impact

The patent method emphasizes solvent recycling (e.g., dichloromethane) and low-cost catalysts (e.g., cuprous iodide), reducing waste generation. However, EDC coupling generates stoichiometric amounts of urea byproducts, necessitating column chromatography for purification. Recent advances in flow chemistry enable continuous production with improved atom economy.

Q & A

Q. What are the key considerations for synthesizing 2-Acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid with high enantiomeric purity?

To achieve high enantiomeric purity, researchers should employ chiral auxiliaries or asymmetric catalysis during synthesis. For example, stereoselective alkylation of 3,4-dimethoxyphenylacetone intermediates can be guided by Evans' oxazolidinone methodology . Post-synthesis, chiral HPLC (e.g., using a Chiralpak® IA column) or polarimetry should validate enantiopurity. X-ray crystallography of intermediates (e.g., threo- or erythro-forms of related diols) can confirm stereochemistry .

Q. How can researchers verify the structural integrity of this compound after synthesis?

A combination of spectroscopic techniques is critical:

- NMR : Analyze methoxy protons (δ ~3.8–3.9 ppm) and acetamido methyl groups (δ ~2.0 ppm) to confirm substitution patterns .

- HPLC-MS : Use reverse-phase C18 columns with ESI-MS to confirm molecular weight (expected [M+H]+: ~294.3 g/mol) and detect impurities .

- X-ray crystallography : Resolve ambiguous stereochemistry by crystallizing derivatives (e.g., methyl esters) .

Q. What solvent systems are optimal for purifying this compound via recrystallization?

Ethanol-water mixtures (7:3 v/v) are preferred due to the compound’s moderate polarity. For derivatives with tert-butyl groups (e.g., 4-tert-butylphenyl analogs), dichloromethane-hexane gradients improve crystal yield . Monitor purity via TLC (silica gel, ethyl acetate:hexane 1:1) and adjust solvent ratios based on Rf values.

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against enzymatic targets?

Molecular docking (e.g., AutoDock Vina) can simulate interactions with enzymes like tyrosine hydroxylase or catechol-O-methyltransferase (COMT), given its 3,4-dimethoxyphenyl motif. Compare binding affinities to known inhibitors (e.g., methyldopa analogs) and validate predictions via in vitro enzyme assays . Use density functional theory (DFT) to optimize the compound’s conformation for active-site complementarity .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar compounds?

For conflicting data (e.g., anti-inflammatory vs. pro-apoptotic effects), design dose-response studies across multiple cell lines (e.g., RAW 264.7 macrophages vs. HepG2 hepatocytes). Include positive controls (e.g., dexamethasone for inflammation) and orthogonal assays (ELISA for cytokines, flow cytometry for apoptosis). Meta-analysis of existing datasets (e.g., PubChem BioAssay) can identify trends in structure-activity relationships .

Q. How can isotopic labeling (e.g., 13C or 2H) track metabolic pathways of this compound in vivo?

Synthesize 13C-labeled analogs at the methylpropanoic acid moiety using 13C-methyl iodide. Administer to model organisms (e.g., rats) and analyze metabolites via LC-MS/MS. Compare fragmentation patterns to unlabeled controls to identify phase I/II metabolites (e.g., demethylation or glucuronidation products) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

Continuous-flow reactors with immobilized chiral catalysts (e.g., Pd/BINAP systems) improve scalability. Monitor reaction kinetics via inline FTIR to detect racemization. For large batches (>10 g), switch from column chromatography to fractional crystallization using tert-butyl methyl ether for cost-effective purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.